1,3,5-Tris(dichloromethyl)benzene

Description

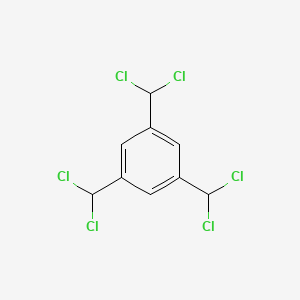

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,3,5-tris(dichloromethyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Cl6/c10-7(11)4-1-5(8(12)13)3-6(2-4)9(14)15/h1-3,7-9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYLYFBKTANVRKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1C(Cl)Cl)C(Cl)Cl)C(Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Cl6 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10205246 | |

| Record name | 1,3,5-Tris(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.9 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56682-87-2 | |

| Record name | 1,3,5-Tris(dichloromethyl)benzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056682872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3,5-Tris(dichloromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10205246 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

A Glimpse into Molecular Architecture and Structural Attributes

The fundamental structure of 1,3,5-Tris(dichloromethyl)benzene consists of a central benzene (B151609) ring symmetrically substituted with three dichloromethyl (-CHCl₂) groups at the 1, 3, and 5 positions. Its molecular formula is C₉H₆Cl₆.

For comparison, extensive research has been conducted on the closely related compound 1,3,5-Tris(chloromethyl)benzene (C₉H₉Cl₃). Crystallographic studies of this molecule show a triclinic crystal system, and it is known to serve as a versatile tripodal platform for constructing new receptor molecules due to its C₃ symmetry. matrix-fine-chemicals.comtaylorandfrancis.com Weak intermolecular hydrogen bonds and C-H···π interactions are observed in its crystal structure. matrix-fine-chemicals.comtaylorandfrancis.com

Table 1: Comparison of this compound and Related Compounds

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |

| This compound | C₉H₆Cl₆ | 326.88 | Three -CHCl₂ groups |

| 1,3,5-Tris(chloromethyl)benzene | C₉H₉Cl₃ | 223.53 | Three -CH₂Cl groups |

| Mesitylene (B46885) (1,3,5-Trimethylbenzene) | C₉H₁₂ | 120.19 | Three -CH₃ groups |

Note: Data for this compound is calculated based on its formula, as experimental data is not available in the searched literature.

Potential Significance in Synthesis and Materials Science

Although direct applications are not documented, the structure of 1,3,5-Tris(dichloromethyl)benzene suggests its potential as a building block or precursor in organic synthesis and materials science. The dichloromethyl groups are reactive functional groups that can, in principle, be converted into other functionalities such as aldehydes or alkynes, making the molecule a trifunctional linker.

The synthesis of this compound would likely start from mesitylene (B46885) (1,3,5-trimethylbenzene), a common industrial chemical. wikipedia.orgnih.gov The transformation would involve the free-radical chlorination of the three methyl groups. However, controlling the reaction to achieve precisely two chlorine atoms on each methyl group, without over- or under-chlorination, presents a significant synthetic challenge, which may contribute to its limited availability and study.

In the field of materials science, C₃-symmetric molecules are frequently employed as monomers for the synthesis of porous organic polymers (POPs) or metal-organic frameworks (MOFs). mdpi.comnih.gov These materials are investigated for applications in gas storage, separation, and catalysis. While various 1,3,5-trisubstituted benzene (B151609) derivatives are used for this purpose, the use of this compound as a monomer has not been reported in the surveyed literature. Its analogue, 1,3,5-Tris(bromomethyl)benzene (B90972) , is used as a starting material in multi-step syntheses to create complex molecular structures. rsc.org

Current Research Landscape and Future Directions

Halogenation Strategies: Friedel-Crafts Alkylation Approach

The Friedel-Crafts reaction is a cornerstone of organic synthesis, enabling the attachment of alkyl or acyl groups to aromatic rings. fiveable.me This electrophilic aromatic substitution reaction is pivotal in the synthesis of this compound.

Reaction Mechanisms and Conditions for Dichloromethylation

The dichloromethylation of benzene (B151609) to form this compound is a classic example of a Friedel-Crafts alkylation reaction. mt.com The process involves the reaction of benzene with a dichloromethylating agent in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃). mt.comimist.ma

The mechanism proceeds in several steps:

Formation of the Electrophile: The Lewis acid catalyst reacts with the dichloromethylating agent (e.g., chloroform) to generate a dichloromethyl carbocation or a related electrophilic species. libretexts.orgchemguide.co.uklibretexts.org

Electrophilic Attack: The electron-rich benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. fiveable.melibretexts.org

Deprotonation: A weak base, such as the AlCl₄⁻ ion, removes a proton from the arenium ion, restoring the aromaticity of the benzene ring and regenerating the Lewis acid catalyst. libretexts.orgchemguide.co.uk

It's important to note that the reaction conditions, including the choice of catalyst and solvent, can significantly influence the outcome. For instance, the use of a dimeric Al₂Cl₆ species as the catalytic entity has been explored in theoretical studies. researchgate.net

Regioselectivity Control and Yield Optimization in Tris-substituted Benzene Synthesis

Achieving the desired 1,3,5-trisubstitution pattern on the benzene ring requires careful control over the regioselectivity of the reaction. The initial dichloromethyl group is an ortho-, para-director for subsequent substitutions. However, steric hindrance can favor the formation of the meta-substituted product. To obtain the 1,3,5-isomer, the reaction conditions must be optimized.

Factors influencing regioselectivity and yield include:

Catalyst Concentration: The amount of Lewis acid can affect the reaction rate and selectivity.

Reaction Temperature: Temperature can influence the distribution of isomers.

Reaction Time: Prolonged reaction times may lead to the formation of polysubstituted products.

Theoretical studies using density functional theory (DFT) have been employed to predict the reactivity and regioselectivity of electrophilic aromatic substitutions, providing insights into optimizing reaction outcomes. imist.ma The order in which different substituents are introduced is also a critical consideration in the synthesis of polysubstituted benzenes. libretexts.orglibretexts.org

Precursor Conversion Pathways for this compound

In addition to direct dichloromethylation, this compound can be synthesized through the conversion of other functionalized benzene derivatives.

Transformation from Other Halomethylated Benzene Derivatives

One common pathway involves the transformation of other halomethylated benzenes. For instance, 1,3,5-tris(bromomethyl)benzene (B90972) can be converted to this compound. rsc.org Similarly, 1,3,5-tris(chloromethyl)benzene, a compound used as a platform for new tripodal receptors, can serve as a precursor. nih.gov The synthesis of related compounds like 1,3,5-Trichloro-2,4,6-tris(dichloromethyl)benzene has also been reported, highlighting the versatility of these synthetic routes. researchgate.net

A documented synthesis of 1,3,5-tribromo-2,4,6-tris(dichloromethyl)benzene involves the Friedel-Crafts alkylation of 1,3,5-tribromobenzene (B165230) with chloroform (B151607), yielding the desired product. researchgate.net

Derivatization from Carbonyl-Functionalized Benzene Cores

Another synthetic route starts from benzene cores functionalized with carbonyl groups. For example, benzene-1,3,5-tricarbohydrazide (B3069294) can be used as a precursor in a multi-step synthesis. nih.gov The synthesis of 1,3,5-tris(1H-benzo[d]imidazol-2-yl)benzene from trimesic acid is another example of derivatization from a carbonyl-functionalized core. mdpi.com

Advanced Synthetic Protocols for this compound Synthesis

Modern synthetic chemistry offers advanced protocols for the preparation of polysubstituted benzenes. These methods often provide greater control and efficiency. For example, divergent synthesis strategies have been developed for creating 1,3,5-trisubstituted benzenes from precursors like 2,3,5-triiodobenzoic acid. rsc.org Additionally, Sonogashira coupling reactions have been utilized in the synthesis of complex structures like 4,4′,4″-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide, starting from 1,3,5-tribromobenzene. mdpi.com

Solvent-Free and Green Chemistry Approaches for Tris-substituted Benzene Rings

Traditional methods for the synthesis of halogenated aromatic compounds often rely on the use of hazardous reagents and volatile organic solvents, which contribute to environmental pollution and pose safety risks. In contrast, solvent-free and green chemistry approaches offer cleaner and more efficient alternatives. Research in this area has explored various techniques, including the use of solid-supported catalysts, microwave-assisted reactions, and greener halogenating agents.

A significant advancement in green chemistry is the replacement of hazardous molecular chlorine with safer alternatives like N-chlorosuccinimide (NCS). NCS is a versatile reagent for chlorination that is easier to handle and generates less toxic byproducts. isca.meorganic-chemistry.org Studies have demonstrated the effectiveness of NCS for the chlorination of aromatic compounds in aqueous media, providing an environmentally friendly alternative to conventional methods that use chlorinated solvents. isca.me

Furthermore, the development of photocatalytic methods represents a major step towards sustainable synthesis. Visible-light-catalyzed benzylic C-H bond chlorination using organic dyes in combination with NCS has been reported. This approach allows for mild and scalable chlorination of toluene (B28343) derivatives, and importantly, can be effective for even electron-deficient substrates.

Solvent-free reaction conditions have been successfully applied to various reactions for synthesizing substituted benzenes. For instance, the Friedel-Crafts acylation, a fundamental reaction in aromatic chemistry, has been achieved under solvent-free conditions at room temperature using acyl halides or acid anhydrides with a Lewis acid catalyst. nih.gov This method has been shown to produce acylated benzene ring analogs in good yields.

Microwave-assisted synthesis has also emerged as a powerful tool in green chemistry, often leading to dramatically reduced reaction times and improved yields, while minimizing or eliminating the need for solvents. oatext.comrsc.orgnih.govorganic-chemistry.org For example, the synthesis of α,β-unsaturated compounds from aromatic aldehydes has been efficiently carried out under solvent-free microwave irradiation. oatext.com This technique has also been applied to the synthesis of various heterocyclic compounds, demonstrating its broad applicability. nih.govorganic-chemistry.org

While a direct solvent-free synthesis of this compound from mesitylene is not extensively detailed in the reviewed literature, the principles from related green synthetic methods for tris-substituted benzenes can be applied. For instance, the side-chain chlorination of alkylbenzenes is a key step. A patented method describes the selective chlorination of alkyl side chains on a benzene ring using a mixture of hydrochloric acid and hydrogen peroxide, which is a greener alternative to using elemental chlorine. google.com This method allows for the controlled introduction of chlorine atoms onto the side chains.

The following table summarizes various research findings on green and solvent-free approaches for the synthesis of substituted benzene rings, which are pertinent to the synthesis of this compound and its analogs.

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| Various aromatic aldehydes and cyanoacetamide | Sodium acetate, Microwave irradiation, Solvent-free | α,β-unsaturated compounds | High | oatext.com |

| Harmaline | Acyl halides/acid anhydrides, AlCl₃, Solvent-free, Room temperature | Benzene ring acylated harmalines | Good | nih.gov |

| Acetophenones | Methanesulfonic acid, Solvent-free | 1,3,5-Triphenylbenzenes | 40-98 | researchgate.net |

| o-Xylene | Concentrated HCl, H₂O₂, Phase transfer catalyst, 60-65°C | Dichloro-o-xylene | Not specified | google.com |

| Various aromatic compounds | N-Chlorosuccinimide, HCl, H₂O | Chlorinated arenes | 75-96 | isca.me |

These examples highlight the significant progress made in developing environmentally benign synthetic routes for substituted benzene derivatives. The application of solvent-free conditions, microwave assistance, and greener reagents like NCS provides a strong foundation for the future development of a truly sustainable synthesis of this compound. Further research focusing on the direct application of these green methodologies to polyalkylated benzenes such as mesitylene will be crucial for the industrial implementation of these cleaner technologies.

Nucleophilic Substitution Reactions of Dichloromethyl Functionalities

The dichloromethyl groups of this compound serve as reactive sites for nucleophilic substitution. The benzylic carbons are electrophilic and readily attacked by nucleophiles, leading to the displacement of the chloride leaving groups. This reactivity allows for the introduction of a wide array of functional groups.

Amination and Alkoxylation Reactions

The conversion of the dichloromethyl groups to other functionalities, such as amines and ethers, is a key strategy in derivatizing the this compound core.

Amination: While direct amination of this compound is plausible, multistep routes are often employed to achieve controlled synthesis. For instance, related tri-substituted benzene derivatives like 1,3,5-tris(bromomethyl)benzene can be converted to 1,3,5-tris(azidomethyl)benzene using sodium azide (B81097). Subsequent reduction of the azide groups, for example through a Staudinger reaction with triphenylphosphine (B44618) followed by hydrolysis, yields the corresponding 1,3,5-tris(aminomethyl)benzene. Another approach involves the reaction with sodium cyanide to form 1,3,5-tris(cyanomethyl)benzene, which is then reduced to the triamine. Similar nucleophilic substitution pathways are applicable to the dichloromethyl starting material to achieve full amination of the benzylic positions.

Alkoxylation: The benzylic chlorides can be displaced by alkoxides or alcohols to form the corresponding tris-ethers. The reaction of this compound with alkoxides proceeds via nucleophilic substitution at the benzylic carbon atoms. This transformation is fundamental in creating tripodal ligands with ether linkages, which can be used in host-guest chemistry and the construction of complex molecular architectures. For example, hydrolysis, the reaction with water or hydroxide, can convert the dichloromethyl groups into aldehyde functionalities, yielding 1,3,5-benzenetricarbaldehyde. nih.govsigmaaldrich.com This trialdehyde is a crucial precursor for many complex structures.

Cross-Coupling Reactions for Extended π-Systems

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds and are essential for synthesizing extended π-conjugated systems. nobelprize.orgthermofishersci.in While traditional cross-coupling reactions like the Suzuki and Sonogashira reactions typically employ aryl or vinyl halides, modifications have expanded their scope to include benzylic halides. libretexts.orgwikipedia.orgorganic-chemistry.orgnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki, Sonogashira)

Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling reaction has been adapted for benzylic halides, enabling the formation of diarylmethane structures. rsc.orgthieme-connect.com This reaction involves the palladium-catalyzed coupling of a benzylic halide with an organoboron reagent, such as an arylboronic acid or a potassium aryltrifluoroborate. nih.govacs.org This methodology allows for the three dichloromethyl groups of this compound to be sequentially or simultaneously coupled with various aryl groups, leading to the synthesis of complex, three-dimensional star-shaped molecules. The reaction tolerates a wide variety of functional groups and can be achieved with very low catalyst loadings. thieme-connect.com

Table 1: Examples of Suzuki-Miyaura Coupling with Benzylic Halides

| Catalyst System | Benzylic Halide | Coupling Partner | Product Type | Reference |

| Pd(OAc)₂ / SPhos | Benzyl (B1604629) Chloride | Arylboronic Acid | Diarylmethane | rsc.org |

| [PdCl(C₃H₅)]₂ / Tedicyp | Benzyl Bromide/Chloride | Arylboronic Acid | Diarylmethane | thieme-connect.com |

| PdCl₂(dppf) / RuPhos | Benzyl Bromide | Potassium Aryltrifluoroborate | Diarylmethane | nih.govacs.org |

Sonogashira Coupling: The conventional Sonogashira reaction couples terminal alkynes with aryl or vinyl halides. libretexts.orgwikipedia.org Direct Sonogashira coupling of benzylic halides is less common than Suzuki coupling. However, the dichloromethyl groups can be converted into other functionalities suitable for this reaction. For example, hydrolysis of this compound yields 1,3,5-benzenetricarbaldehyde. This intermediate can then be transformed into a 1,3,5-trihalo- or 1,3,5-tris(triflyloxy)benzene derivative, which would be an excellent substrate for a threefold Sonogashira coupling to create extended, rigid π-systems with a central benzene core.

Polymerization and Formation of Covalent Frameworks

The C₃-symmetric nature of this compound makes it an ideal building block or cross-linker for the synthesis of polymers and porous covalent frameworks. Its three reactive arms can connect with other monomers to form highly ordered, two-dimensional or three-dimensional network structures.

Synthesis of Novel Polymeric Architectures

The trifunctional nature of this compound allows it to act as a core or cross-linking agent in polymerization reactions. Reaction with difunctional monomers can lead to the formation of hyperbranched polymers or perfectly structured dendrimers. These reactions often proceed through the nucleophilic substitution of the chloro groups.

A notable application is in the formation of supramolecular polymers and covalent organic frameworks (COFs). nih.gov While COF synthesis often starts with monomers like trialdehydes or triamines, this compound serves as a valuable precursor to these key building blocks. google.comnih.gov

Hydrolysis of the dichloromethyl groups provides 1,3,5-benzenetricarbaldehyde (BTA), a common trigonal monomer for synthesizing imine-linked COFs. nih.govsigmaaldrich.com

Amination , as described previously, yields 1,3,5-tris(aminomethyl)benzene, another potential trigonal linker for creating polymeric networks or functional materials.

These derived monomers can then be condensed with complementary linkers (e.g., diamines with trialdehydes) to produce highly porous and crystalline COFs with predetermined topologies. google.comnih.gov These materials are investigated for applications in gas storage, separation, and catalysis. Similarly, benzene-1,3,5-tricarboxamide (B1221032) (BTA) derivatives are known to self-assemble into supramolecular polymers, forming robust, fiber-like structures in solution. nih.govnih.gov

Table 2: Monomers Derived from this compound for Polymer Synthesis

| Derived Monomer | Synthetic Transformation | Resulting Polymer/Framework Type |

| 1,3,5-Benzenetricarbaldehyde | Hydrolysis | Covalent Organic Frameworks (COFs) |

| 1,3,5-Tris(aminomethyl)benzene | Amination (via azide or nitrile) | Polyamides, Polyimines |

| 1,3,5-Benzenetricarboxylic Acid | Oxidation of methyl groups (from reduction of dichloromethyl) or aldehydes | Metal-Organic Frameworks (MOFs), Polyesters |

Integration into Covalent Organic Frameworks (COFs)

While direct polycondensation of this compound to form COFs has not been extensively reported, its role as a precursor to key COF monomers is well-established. The dichloromethyl groups can be readily converted to aldehyde functionalities, yielding 1,3,5-benzenetricarbaldehyde. nih.govsigmaaldrich.com This trigonal aldehyde is a widely utilized building block in the synthesis of highly crystalline and porous COFs through condensation reactions with various multitopic amines.

The conversion of the dichloromethyl groups to aldehydes is a critical step. This transformation can be achieved through hydrolysis, a reaction that proceeds under specific conditions to replace the chlorine atoms with oxygen. The resulting 1,3,5-benzenetricarbaldehyde can then undergo Schiff base reactions with aromatic amines, such as 1,4-phenylenediamine or 1,3,5-tris(4-aminophenyl)benzene, to construct the characteristic imine-linked frameworks of many 2D and 3D COFs. These materials exhibit high surface areas and ordered pore structures, making them promising for applications in gas storage, separation, and catalysis.

Strategies for Further Functionalization and Derivatization

The three dichloromethyl groups of this compound serve as versatile handles for introducing a wide array of chemical functionalities. This allows for the tailoring of the molecule's properties and its incorporation into more complex supramolecular structures or polymers.

Selective Modification of Dichloromethyl Groups

The dichloromethyl groups are susceptible to nucleophilic substitution reactions, allowing for their selective modification. The benzylic position of these groups enhances their reactivity towards a range of nucleophiles.

Reactions with various nucleophiles can proceed to substitute one or both chlorine atoms in each dichloromethyl group. The degree of substitution can often be controlled by stoichiometry and reaction conditions. For instance, reaction with a limited amount of a nucleophile could potentially lead to monosubstitution on each of the three side chains.

Introduction of Diverse Chemical Moieties

The reactivity of the dichloromethyl groups opens up avenues for the introduction of a wide variety of chemical moieties, leading to a diverse library of 1,3,5-trisubstituted benzene derivatives.

Reactions with Amines: The benzylic chloride atoms can readily react with primary and secondary amines to form the corresponding tri-substituted amino derivatives. ias.ac.in The reaction typically proceeds via nucleophilic substitution, where the nitrogen atom of the amine attacks the electrophilic carbon of the dichloromethyl group. These reactions can be influenced by the basicity and nucleophilicity of the amine. In some cases, these reactions can lead to the formation of cationic polymers when reacted with N-containing heterocyles. justia.com

Reactions with Thiols: Thiols are excellent nucleophiles for benzylic halides. The reaction of this compound with thiols would lead to the formation of stable thioether linkages. ias.ac.innih.gov This provides a route to sulfur-containing tripodal ligands or polymer networks. The high reactivity of thiols towards benzylic halides often allows these reactions to proceed under mild conditions.

Reactions with Phenols: Phenoxides, generated from phenols by treatment with a base, are also effective nucleophiles. Their reaction with this compound would result in the formation of tri-ether compounds, where three phenoxy groups are attached to the central benzene ring via methylene (B1212753) bridges.

The ability to introduce such a diverse range of functional groups highlights the significant potential of this compound as a versatile building block in materials science and synthetic organic chemistry.

Advanced Spectroscopic and Structural Characterization of 1,3,5 Tris Dichloromethyl Benzene

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as a powerful tool for probing the chemical environment of atomic nuclei within a molecule. For 1,3,5-Tris(dichloromethyl)benzene, both proton (¹H) and carbon-13 (¹³C) NMR studies offer a comprehensive picture of its structure.

Proton (¹H) NMR Spectroscopic Analysis

The ¹H NMR spectrum of this compound is characterized by its simplicity, which reflects the high symmetry of the molecule. In a deuterated chloroform (B151607) (CDCl₃) solvent, the spectrum exhibits two main signals. A singlet is observed for the three equivalent aromatic protons on the benzene (B151609) ring. rsc.org Another distinct singlet corresponds to the six protons of the dichloromethyl (-CHCl₂) groups. rsc.org The chemical shift of aromatic protons is typically found around 7 ppm, a region characteristic for hydrogens on a benzene ring. libretexts.org The protons of the dichloromethyl groups are expected to appear at a different chemical shift due to the influence of the adjacent chlorine atoms.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity | Integration |

| Aromatic (Ar-H) | ~7.26-7.36 | Singlet | 3H |

| Dichloromethyl (-CHCl₂) | Not specified | Singlet | 6H |

| Note: Specific chemical shift values for the dichloromethyl protons were not available in the provided search results. The aromatic proton shift is based on a similar compound, 1,3,5-tris(bromomethyl)benzene (B90972). rsc.org |

Carbon-13 (¹³C) NMR Spectroscopic Analysis

Complementing the proton NMR data, the ¹³C NMR spectrum provides further evidence for the symmetrical nature of this compound. Due to the molecule's symmetry, only three distinct carbon signals are anticipated: one for the three equivalent aromatic carbons bearing the dichloromethyl substituents, one for the three equivalent aromatic carbons without substituents, and one for the three equivalent carbons of the dichloromethyl groups. Aromatic carbons typically resonate in the range of 125-150 ppm. libretexts.org The carbon atoms of the dichloromethyl groups are expected to have a chemical shift influenced by the attached chlorine atoms.

| Carbon Type | Chemical Shift (δ, ppm) |

| Aromatic (C-CHCl₂) | ~139.2 |

| Aromatic (C-H) | ~129.8 |

| Dichloromethyl (-C HCl₂) | Not specified |

| Note: The chemical shift values are based on the analogous compound 1,3,5-tris(bromomethyl)benzene, as specific data for this compound was not available. rsc.org |

Dynamic NMR Studies for Conformational Mobility

Dynamic NMR (DNMR) spectroscopy is a technique used to study the rates of conformational changes in molecules. For molecules with rotational barriers, such as those with bulky substituents on a benzene ring, DNMR can provide valuable information about the energy barriers associated with these dynamic processes. By recording NMR spectra at various temperatures, it is possible to observe changes in the line shape of the signals, which can be analyzed to determine the kinetics of the conformational exchange. acs.orgtamu.edu While specific dynamic NMR studies on this compound were not found in the search results, this technique would be instrumental in investigating the rotational dynamics of the dichloromethyl groups around the carbon-carbon single bonds connecting them to the benzene ring.

Vibrational Spectroscopy: Infrared (IR) and Raman

Fourier-Transform Infrared (FTIR) Spectroscopic Profiling

The FTIR spectrum of a molecule provides a unique "fingerprint" based on the absorption of infrared radiation at specific frequencies corresponding to its vibrational modes. For aromatic compounds, characteristic bands are observed for C-H stretching, C-C stretching within the ring, and out-of-plane bending. For this compound, additional vibrational modes associated with the C-Cl bonds and the dichloromethyl groups would also be present. While a specific FTIR spectrum for this compound was not available, data for the similar compound 1,3,5-tris(bromomethyl)benzene shows characteristic absorptions for the benzene ring and the methylene (B1212753) bromide groups. rsc.org

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100-3000 |

| C-Cl Stretch | ~800-600 |

| Aromatic C=C Stretch | ~1600-1450 |

| Note: The expected wavenumber ranges are general for the specified bond types. |

Correlation of Vibrational Modes with Molecular Structure

The vibrational modes observed in the IR and Raman spectra are directly related to the molecule's structure and symmetry. For a molecule with D₃h symmetry, which is the expected point group for this compound assuming free rotation of the dichloromethyl groups, certain vibrational modes will be IR active, some will be Raman active, and some may be inactive in both. libretexts.orglibretexts.orgyoutube.com The principle of mutual exclusion states that for a molecule with a center of inversion, vibrational modes that are Raman active are IR inactive, and vice versa. researchgate.net A detailed analysis of the IR and Raman spectra, often aided by computational chemistry, allows for the assignment of specific vibrational frequencies to particular stretching, bending, and torsional motions within the molecule. This correlation provides a deep understanding of the molecule's force fields and bonding characteristics. uci.eduicm.edu.plresearchgate.net

Mass Spectrometry Techniques for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (e.g., ESI-TOF MS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the unambiguous confirmation of a compound's molecular formula. Unlike nominal mass spectrometry, which measures mass-to-charge ratio (m/z) to the nearest integer, HRMS measures m/z to several decimal places. This high precision allows for the determination of the exact mass of a molecule.

For this compound (C₉H₆Cl₆), the theoretical exact mass can be calculated using the masses of the most abundant isotopes (¹²C, ¹H, ³⁵Cl). By comparing this calculated value to the experimentally measured exact mass from an instrument like an ESI-TOF mass spectrometer, the molecular formula can be confirmed with a high degree of confidence, typically within a few parts per million (ppm) of error. The technique would also resolve the complex isotopic pattern arising from the presence of six chlorine atoms (isotopes ³⁵Cl and ³⁷Cl), providing further structural confirmation.

X-ray Diffraction Analysis

Single-Crystal X-ray Crystallography for Precise Structural Elucidation

Single-crystal X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. To perform this analysis, a suitable single crystal of this compound would be grown and irradiated with a focused X-ray beam. The resulting diffraction pattern would be analyzed to determine key structural parameters.

If data were available, a crystallographic data table would be presented, including:

Crystal System: (e.g., Monoclinic, Orthorhombic)

Space Group: (e.g., P2₁/c, Pbca)

Unit Cell Dimensions: (a, b, c, α, β, γ)

Volume (V)

Molecules per unit cell (Z)

This information would provide an exact model of the molecule's conformation in the solid state, including the precise bond lengths, bond angles, and torsion angles of the dichloromethyl groups relative to the benzene ring.

Analysis of Polymorphism and Crystal Packing Phenomena

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. Related tri-substituted benzene derivatives are known to exhibit polymorphism.

An analysis of the crystal packing would reveal how individual molecules of this compound arrange themselves in the crystal lattice. This would involve examining the symmetry operations of the space group to understand how the molecules are related in three-dimensional space, influencing the density and stability of the crystal. The study of different crystalline forms grown from various solvents or conditions would be necessary to investigate potential polymorphism.

Investigation of Supramolecular Interactions in the Solid State

The crystal packing is governed by a network of non-covalent supramolecular interactions. For this compound, the primary interactions expected would be weak hydrogen bonds, such as C—H···Cl interactions between the dichloromethyl groups and adjacent molecules.

A detailed crystallographic study would allow for the identification and characterization of these interactions, including:

Donor-Acceptor Distances: (e.g., C···Cl distance)

Hydrogen-Acceptor Distances: (e.g., H···Cl distance)

Donor-Hydrogen-Acceptor Angles: (e.g., C—H···Cl angle)

Computational and Theoretical Investigations of 1,3,5 Tris Dichloromethyl Benzene

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a important tool in computational chemistry for investigating the electronic structure and properties of molecules. For 1,3,5-Tris(dichloromethyl)benzene, DFT calculations offer a detailed understanding of its geometry, electronic characteristics, and spectroscopic behavior.

Geometry optimization using DFT methods allows for the determination of the most stable three-dimensional arrangement of atoms in a molecule. For this compound, this process typically involves selecting a functional, such as B3LYP, and a suitable basis set (e.g., 6-311G(d,p)) to solve the Schrödinger equation. researchgate.netmdpi.comnih.gov The calculation iteratively adjusts the positions of the atoms until a minimum on the potential energy surface is found, which corresponds to the equilibrium geometry of the molecule.

The optimized structure of this compound is characterized by a planar benzene (B151609) ring with the three dichloromethyl groups attached at the 1, 3, and 5 positions. The dichloromethyl groups, being electron-withdrawing, can induce slight distortions in the benzene ring from a perfect hexagonal symmetry. researchgate.net The C-C bond lengths within the aromatic ring are expected to be in the range of typical benzene C-C bonds (approximately 1.39 Å), with minor variations depending on the substituent effects. The bond angles within the ring will also be close to 120°. researchgate.net

Electronic structure analysis provides information about the distribution of electrons within the molecule. The dichloromethyl groups are inductively electron-withdrawing due to the high electronegativity of the chlorine atoms. libretexts.org This leads to a partial positive charge on the benzylic carbons and a slight withdrawal of electron density from the aromatic ring. This electronic effect influences the molecule's reactivity, particularly its susceptibility to nucleophilic and electrophilic attack.

Table 1: Predicted Geometrical Parameters for this compound from DFT Calculations

| Parameter | Predicted Value |

|---|---|

| C-C (aromatic) bond length | ~1.39 Å |

| C-C (exocyclic) bond length | ~1.51 Å |

| C-H (aromatic) bond length | ~1.08 Å |

| C-H (benzylic) bond length | ~1.09 Å |

| C-Cl bond length | ~1.79 Å |

| C-C-C (aromatic) bond angle | ~120° |

| C-C-C (exocyclic) bond angle | ~120° |

| H-C-Cl bond angle | ~109.5° |

Note: These are typical values and can vary slightly depending on the level of theory and basis set used in the calculation.

Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com For this compound, the HOMO is associated with the electron-donating ability, while the LUMO relates to its electron-accepting character.

The presence of three electron-withdrawing dichloromethyl groups significantly influences the energies of the frontier orbitals. These groups lower the energy of both the HOMO and the LUMO compared to unsubstituted benzene. youtube.com The lowering of the LUMO energy makes the molecule a better electron acceptor and more susceptible to nucleophilic attack, particularly at the benzylic carbons. The HOMO, which is primarily located on the aromatic ring, will have its energy decreased, making the molecule less susceptible to electrophilic aromatic substitution compared to benzene. The HOMO-LUMO energy gap is a crucial parameter for determining the molecule's kinetic stability and electronic excitation properties. scholarsresearchlibrary.comirjweb.com

Table 2: Conceptual Frontier Molecular Orbital Properties for this compound

| Molecular Orbital | Primary Location | Energy Level (relative to benzene) | Implication for Reactivity |

|---|---|---|---|

| HOMO | Aromatic Ring | Lowered | Reduced reactivity towards electrophiles |

DFT calculations are widely used to predict spectroscopic parameters, which can then be compared with experimental data for structure verification. d-nb.infonih.govnih.gov

NMR Chemical Shifts: The prediction of ¹H and ¹³C NMR chemical shifts is a powerful application of DFT. d-nb.infomdpi.com By calculating the magnetic shielding tensors for each nucleus in the optimized geometry of this compound, the chemical shifts can be predicted. The aromatic protons are expected to appear as a singlet in the aromatic region of the ¹H NMR spectrum. The benzylic protons of the dichloromethyl groups will also likely appear as a singlet at a downfield position due to the deshielding effect of the adjacent chlorine atoms and the aromatic ring. In the ¹³C NMR spectrum, distinct signals are expected for the substituted and unsubstituted aromatic carbons, as well as for the benzylic carbons.

IR Frequencies: The calculation of vibrational frequencies through DFT provides a theoretical infrared (IR) spectrum. nih.govresearchgate.netresearchgate.netdtic.mil This involves computing the second derivatives of the energy with respect to the atomic positions. The predicted IR spectrum for this compound would show characteristic absorption bands corresponding to C-H stretching of the aromatic ring, C-H stretching of the dichloromethyl groups, C-C stretching of the benzene ring, and C-Cl stretching vibrations. These predicted frequencies, when scaled appropriately, can be compared with experimental IR spectra to confirm the molecular structure.

Table 3: Predicted Spectroscopic Data for this compound

| Spectroscopy | Region/Type of Vibration | Predicted Chemical Shift/Frequency Range |

|---|---|---|

| ¹H NMR | Aromatic C-H | ~7.5 ppm (singlet) |

| ¹H NMR | Benzylic C-H | ~6.7 ppm (singlet) |

| ¹³C NMR | Aromatic C (substituted) | ~140 ppm |

| ¹³C NMR | Aromatic C-H | ~129 ppm |

| ¹³C NMR | Benzylic C | ~65 ppm |

| IR | Aromatic C-H stretch | 3100-3000 cm⁻¹ |

| IR | Aliphatic C-H stretch | 3000-2900 cm⁻¹ |

| IR | Aromatic C=C stretch | 1600-1450 cm⁻¹ |

Note: These are estimated values based on typical ranges for similar functional groups.

Computational chemistry provides a powerful means to investigate the mechanisms and energetics of chemical reactions involving this compound. nih.gov By mapping the potential energy surface, transition states can be located, and activation energies can be calculated. This information is invaluable for understanding reaction pathways and predicting reaction outcomes.

For this compound, a key area of study is the nucleophilic substitution reactions at the benzylic carbons. Computational methods can be used to model the reaction with various nucleophiles, determining whether the reaction proceeds through an Sₙ1 or Sₙ2 mechanism. The calculations can elucidate the structure of the transition state and any intermediates, providing a detailed picture of the reaction coordinate. Furthermore, the energetics of competing reaction pathways can be compared to predict the major products.

Molecular Mechanics (MM) and Conformational Analysis

While DFT is powerful for electronic properties, molecular mechanics (MM) is often more efficient for studying the conformational landscape of larger molecules. MM methods use a classical force field to calculate the potential energy of a molecule as a function of its geometry.

The three dichloromethyl groups in this compound are not static; they can rotate around the C-C bond connecting them to the benzene ring. However, this rotation is hindered due to steric interactions between the bulky chlorine atoms and the adjacent aromatic hydrogens. rsc.org This hindered rotation leads to the existence of different rotational isomers (conformers).

Molecular mechanics simulations can be used to explore the potential energy surface associated with the rotation of the dichloromethyl groups. By systematically rotating these groups and calculating the energy at each step, a rotational energy profile can be generated. This profile reveals the energy barriers to rotation and the relative energies of the different stable conformers. The distribution of these isomers at a given temperature can then be estimated using Boltzmann statistics. This analysis is crucial for understanding the dynamic behavior of the molecule and how its shape can influence its interactions with other molecules. lippertt.ch

Quantum Chemical Topology (QTAIM) Analysis for Intermolecular Bonding

The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful theoretical framework that analyzes the topology of the electron density to characterize chemical bonding. amercrystalassn.org It can be used to identify and classify both strong covalent bonds and weaker non-covalent interactions, such as hydrogen bonds and halogen bonds, which are crucial in determining the solid-state structure and properties of molecular crystals. nih.govorientjchem.org

For this compound, QTAIM analysis would be instrumental in elucidating the nature and strength of intermolecular forces. Given the presence of chlorine and hydrogen atoms, several types of non-covalent interactions are conceivable.

Computational studies on halogenated aromatic compounds have demonstrated the importance of various intermolecular contacts. mdpi.com In the solid state, molecules of this compound would likely be held together by a network of weak interactions. QTAIM analysis can identify the bond critical points (BCPs) associated with these interactions and quantify their strength through topological parameters.

Key topological parameters from a hypothetical QTAIM analysis include:

Electron Density at the Bond Critical Point (ρ(r)) : Higher values indicate a stronger interaction.

Laplacian of the Electron Density (∇²ρ(r)) : The sign of the Laplacian distinguishes between shared-shell (covalent) interactions (negative) and closed-shell interactions (non-covalent, positive).

Total Energy Density (H(r)) : The sign of H(r) can also provide insight into the nature of the interaction.

Table 2: Expected QTAIM Parameters for Potential Intermolecular Interactions in Solid this compound

| Interaction Type | Donor | Acceptor | Expected ρ(r) (a.u.) | Expected ∇²ρ(r) (a.u.) | Nature of Interaction |

| Halogen Bond | C-Cl | Cl | Small and positive | Positive | Weak, closed-shell |

| Hydrogen Bond | C-H | Cl | Small and positive | Positive | Weak, closed-shell |

| π-π Stacking | Benzene Ring | Benzene Ring | Small and positive | Positive | Weak, closed-shell |

This table is based on expected values from QTAIM analyses of similar halogenated organic molecules. nih.govmdpi.com

The chlorine atoms in the dichloromethyl groups can act as both halogen bond donors (at the region of positive electrostatic potential known as the σ-hole) and as hydrogen bond acceptors. nih.gov Therefore, a QTAIM analysis would likely reveal a complex network of C-H···Cl hydrogen bonds and potentially Cl···Cl halogen bonds, which would govern the crystal packing of the molecule. Additionally, π-π stacking interactions between the benzene rings of adjacent molecules are also anticipated, a common feature in the crystal structures of aromatic compounds. nih.gov The interplay of these various weak forces would ultimately determine the supramolecular assembly and the macroscopic properties of solid this compound.

Applications in Advanced Materials and Chemical Engineering

Ligand Design for Metal-Organic Frameworks (MOFs) Synthesis

The 1,3,5-trisubstituted benzene (B151609) scaffold, derivable from 1,3,5-Tris(dichloromethyl)benzene, is a cornerstone in the design of tritopic organic linkers essential for the construction of Metal-Organic Frameworks (MOFs). These linkers, such as 1,3,5-benzenetricarboxylic acid (BTC or H₃BTC), 1,3,5-tris(4-carboxyphenyl)-benzene (H₃BTB), and 1,3,5-tris(1-imidazolyl)benzene (tib), possess functional groups that coordinate with metal ions or clusters to form highly ordered, porous, three-dimensional structures. rsc.orgresearchgate.netnih.gov The rigid and planar nature of the central benzene ring dictates the geometry of the resulting framework, enabling predictable and tunable structural designs. rsc.org

Tailoring Porosity and Gas Adsorption Properties

The strategic use of ligands derived from the 1,3,5-trisubstituted benzene core allows for precise control over the porosity and gas adsorption characteristics of MOFs. mdpi.comnih.gov The length and functionality of the arms extending from the central benzene ring directly influence the size and chemical environment of the pores within the framework.

For instance, MOFs constructed using the 1,3,5-tris(1-imidazolyl)benzene (tib) ligand have demonstrated selective adsorption of various gases. rsc.org One such cobalt-based MOF showed the ability to selectively adsorb unsaturated hydrocarbons like acetylene (B1199291) (C₂H₂) and ethylene (B1197577) (C₂H₄) over saturated ones like ethane (B1197151) (C₂H₆) and methane (B114726) (CH₄). rsc.org This selectivity is attributed to π–π interactions between the gas molecules and the π-conjugated hexagonal carbon rings of the ligand within the framework. rsc.org

In another study, MOFs were synthesized using 1,3,5-tris(1H-benzo[d]imidazole-2-yl)benzene (TIBM) as the organic linker with various metal ions (Al, Cr, Cu). mdpi.com The resulting materials exhibited significant potential for carbon dioxide (CO₂) capture. The TIBM-Cu MOF, in particular, showed an excellent CO₂ adsorption capacity of 3.60 mmol/g at 298 K and 1 bar, which was attributed to the presence of open copper sites and high porosity. mdpi.com The performance of these TIBM-based MOFs highlights the importance of the ligand structure in creating materials for effective gas separation and storage. mdpi.com

Below is a data table summarizing the gas adsorption properties of these TIBM-based MOFs.

| MOF | BET Surface Area (m²/g) | Pore Volume (cm³/g) | CO₂ Adsorption Capacity (mmol/g at 298K, 1 bar) | CO₂/N₂ Selectivity |

|---|---|---|---|---|

| TIBM-Al | 625 | 0.36 | 2.1 | 35 |

| TIBM-Cr | 450 | 0.25 | 1.6 | 10 |

| TIBM-Cu | 850 | 0.55 | 3.6 | 53 |

Building Blocks for Polymeric Systems

The trifunctional nature of this compound and its close chemical relatives, like 1,3,5-tris(bromomethyl)benzene (B90972), makes them ideal starting points or core molecules for creating complex polymeric systems. researchgate.netnih.gov The three reactive chloromethyl groups can serve as initiation sites for polymerization or as points of attachment for polymer chains, leading to a variety of macromolecular architectures.

Synthesis of Functional Copolymers and Homopolymers

The 1,3,5-trisubstituted benzene core is utilized in the synthesis of various polymers, including hyperbranched polymers and block copolymers. instras.commdpi.com For example, hyperbranched polyphenylenes, which are blue-light emitting materials, have been synthesized via Suzuki coupling reactions using monomers derived from a 1,3,5-tri(phenyl)benzene core. The C3-symmetric nature of the core allows for the formation of highly branched, three-dimensional polymer structures.

Furthermore, this scaffold is instrumental in creating novel multi-block copolymers. mdpi.com Bifunctional macroinitiators bearing a central aromatic core can be used in atom transfer radical polymerization (ATRP) to synthesize ABA-type triblock copolymers. mdpi.com This method provides control over the polymer chain length and functionality, allowing for the design of materials with specific properties for various applications. mdpi.com

Role as Nucleating and Clarifying Agents in Polymer Processing

Derivatives of the 1,3,5-trisubstituted benzene core, specifically 1,3,5-benzenetrisamides (BTAs), have been identified as highly effective nucleating and clarifying agents, particularly for isotactic polypropylene (B1209903) (i-PP) and other semi-crystalline polymers like poly(vinylidene fluoride) (PVDF). researchgate.netresearchgate.net These additives work by creating heterogeneous nuclei in the polymer melt, which accelerates the crystallization process. researchgate.net

The benefits of using these agents in polymer processing include:

Improved Optical Properties: They reduce haze and enhance the clarity of the final product. researchgate.net

Enhanced Mechanical Properties: By inducing specific crystal modifications (e.g., the β-phase of i-PP), they can improve the toughness and impact resistance of the material. researchgate.net

Increased Processing Efficiency: A higher crystallization temperature allows for reduced cycle times during injection molding and other processing techniques. researchgate.net

The effectiveness of a BTA derivative as a nucleating agent is highly dependent on its specific chemical structure, including the nature of the substituents attached to the amide groups. researchgate.net This allows for fine-tuning of the additive to achieve desired properties in the final polymer product. researchgate.netresearchgate.net

Scaffolds for Dendrimeric and Star-Shaped Macromolecules

The C3 symmetry of the 1,3,5-trisubstituted benzene core makes it an ideal central scaffold for the synthesis of dendrimers and star-shaped macromolecules. instras.comnih.gov These molecules have a well-defined, highly branched, three-dimensional architecture that radiates from the central core. A variety of synthetic strategies, including metal-catalyzed cross-coupling reactions like Suzuki, Sonogashira, and Buchwald-Hartwig, are employed to build these intricate structures. nih.govmdpi.comisef.net

The resulting star-shaped molecules, such as 1,3,5-tris(N-carbazolyl)benzene (TCB) and 1,3,5-tris(diphenylamino)benzene (B145324) (TDAB), often possess unique photophysical properties and are explored for applications in organic electronics as hole-transport materials. sigmaaldrich.comresearchgate.net

Design of Tripodal Molecular Receptors

A significant application of the 1,3,5-trisubstituted benzene scaffold is in the design of tripodal molecular receptors. nih.govresearchgate.net The compound 1,3,5-Tris(chloromethyl)benzene itself is explicitly cited as a platform for creating new tripodal receptors. nih.govnih.gov The three "arms" extending from the central benzene ring can be functionalized with specific binding groups, creating a pre-organized cavity capable of selectively binding to guest ions or molecules. researchgate.net

For example, tripodal ligands based on a 1,3,5-tris(phenoxymethyl)-2,4,6-triethylbenzene scaffold have been synthesized to act as receptors for various guest species. researchgate.net The steric properties of the triethylbenzene (B13742051) core force the three functional arms to orient on the same side of the phenyl plane, creating a well-defined binding pocket. researchgate.net By tailoring the functional groups at the ends of the arms, these receptors can be designed for selective recognition of biologically important molecules like amines. researchgate.net

Precursors for Conjugated Oligomers

This compound is a valuable starting material for the synthesis of star-shaped conjugated oligomers and polymers, primarily through its conversion to the highly reactive intermediate, Benzene-1,3,5-tricarbaldehyde . The dichloromethyl groups can be hydrolyzed to aldehyde functionalities, creating a C3-symmetric core that serves as a versatile building block for constructing complex macromolecular architectures.

The resulting Benzene-1,3,5-tricarbaldehyde is extensively used in the synthesis of various porous organic cages and covalent organic frameworks (COFs). chemicalbook.com These materials are at the forefront of materials chemistry due to their exceptional properties and potential applications. The tri-aldehyde is a pivotal building block for creating COFs with high surface areas. Furthermore, it is a key starting material for producing monomers that drive supramolecular polymerization, such as its conversion to benzene-1,3,5-tricarboxamides (BTAs) . These BTAs are known to form long, one-dimensional fibers through threefold hydrogen bonding, creating dynamic supramolecular polymers with applications in biomaterials. nih.gov

The 1,3,5-substitution pattern of the benzene core is critical as it prevents direct electronic conjugation between the arms of the resulting star-shaped molecules in their ground state. mdpi.com This electronic isolation means that the chromophores on each arm behave as independent units, which is evident in their optical properties. For instance, the UV-Vis absorption maxima of these star-shaped oligomers are often very similar to their linear analogues, but with a threefold increase in the molar extinction coefficient, corresponding to the three independent chromophores. mdpi.com

The synthesis of these star-shaped oligomers typically involves condensation reactions or palladium-catalyzed cross-coupling reactions (e.g., Sonogashira, Heck, Suzuki) between the Benzene-1,3,5-tricarbaldehyde core (or its derivatives) and various conjugated "arm" molecules. mdpi.comrsc.org This modular approach allows for the rational design of materials with tailored electronic and photophysical properties for specific applications, such as organic light-emitting diodes (OLEDs) and nonlinear optics. nih.gov

Table 1: Examples of Conjugated Systems Derived from Benzene-1,3,5-tricarbaldehyde

| Core Precursor | Arm/Linker Type | Resulting System/Oligomer | Key Properties & Applications |

| Benzene-1,3,5-tricarbaldehyde | Various heterocyclic systems | Star-shaped molecules with pyrimido[4,5-b]quinolone, chromene, or pyrazole (B372694) arms | Building blocks for mesophases, optoelectronics, and supramolecular chemistry. rsc.orgnih.gov |

| Benzene-1,3,5-tricarbaldehyde | Amine-functionalized precursors | Benzene-1,3,5-tricarboxamide (B1221032) (BTA) based materials | Form self-assembling supramolecular polymers; potential as functional biomaterials. nih.gov |

| Benzene-1,3,5-tricarbaldehyde | Thiophene derivatives | Conjugated microporous polymers (CMPs) | High porosity, CO2 adsorption, tunable band gaps for electronic applications. rsc.org |

| Benzene-1,3,5-tricarbaldehyde | Donor-π-Acceptor compounds | Star-shaped donor-π-acceptor oligomers | High nonlinear refractive index, two-photon absorption, electroluminescence for OLEDs. nih.gov |

Catalytic Applications in Organic Transformations

Development of this compound-Derived Catalysts

The utility of this compound in catalysis is primarily realized through its role as a precursor to rigid, C3-symmetric scaffolds that can be functionalized to create complex ligands or porous catalytic frameworks. The synthetic pathway typically involves the initial conversion of this compound to Benzene-1,3,5-tricarbaldehyde . The three aldehyde groups of this intermediate provide reactive sites for the covalent assembly of catalyst structures.

Another significant application is in the synthesis of porous catalytic materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). In this context, Benzene-1,3,5-tricarbaldehyde can be used directly as a trifunctional linker to build the framework through reactions with other monomers. Alternatively, it can be oxidized to Benzene-1,3,5-tricarboxylic acid (trimesic acid, H₃BTC), a widely used linker in MOF chemistry. The resulting MOFs, such as HKUST-1 (also known as Cu-BTC), possess a highly porous structure with exposed metal sites that can function as Lewis acid catalysts for a variety of organic transformations.

Table 2: Catalyst Systems Derived from this compound Intermediates

| Intermediate | Catalyst Type | Method of Development | Example Catalyst System |

| Benzene-1,3,5-tricarbaldehyde | Schiff Base Ligand Complexes | Condensation with amines followed by metalation. | Tris(Schiff base)-metal complexes. |

| Benzene-1,3,5-tricarbaldehyde | Covalent Organic Frameworks (COFs) | Condensation with amine-based linkers (e.g., Benzene-1,3,5-triyltrimethanamine ). | Porous COFs with catalytically active sites. |

| Benzene-1,3,5-tricarboxylic acid (from oxidation) | Metal-Organic Frameworks (MOFs) | Solvothermal reaction with metal salts (e.g., copper acetate). | HKUST-1 (Cu-BTC), featuring copper ions as catalytic centers. |

Mechanisms of Catalytic Activity

The catalytic mechanisms of systems derived from this compound depend on the final structure of the catalyst.

In molecular catalysts , such as the tris(Schiff base)-metal complexes, the mechanism is centered on the coordinated metal ion. The substrate interacts directly with the metal center, which acts as a Lewis acid to activate the substrate for transformation. The ligand scaffold, built upon the 1,3,5-trisubstituted benzene core, plays a crucial role by stabilizing the metal center, modulating its electronic properties (and thus its reactivity), and creating a specific steric environment around the active site that can influence substrate selectivity.

For heterogeneous catalysts like MOFs (e.g., HKUST-1), the mechanism is intrinsically linked to the framework's unique structural features. The catalytic activity primarily originates from the coordinatively unsaturated metal sites within the MOF's nodes. For example, in dehydrated Cu-BTC, the copper(II) dimers act as Lewis acid sites. The catalytic cycle typically involves:

Substrate Diffusion: Reactant molecules diffuse through the porous network of the MOF to reach the active metal sites. The pore size and geometry can impart size and shape selectivity, allowing only certain substrates to access the catalytic centers.

Substrate Coordination: The substrate coordinates to an open metal site, leading to its activation.

Catalytic Transformation: The coordinated substrate undergoes the chemical reaction (e.g., isomerization, condensation, oxidation).

Product Desorption and Diffusion: The product molecule desorbs from the metal site and diffuses out of the framework, regenerating the active site for the next catalytic cycle.

The organic linker, derived from the 1,3,5-trisubstituted benzene core, provides the robust, high-surface-area structure essential for heterogeneous catalysis. It ensures that the catalytic metal sites are spatially isolated and accessible, preventing catalyst aggregation and deactivation.

Environmental Transformation Pathways Academic Perspective

Theoretical Modeling of Environmental Degradation and Fate

Theoretical models are instrumental in predicting the environmental behavior of chemical compounds, particularly for those with limited experimental data like 1,3,5-Tris(dichloromethyl)benzene. Quantitative Structure-Activity Relationship (QSAR) models, for instance, correlate the molecular structure of a chemical with its environmental properties and are widely used in environmental risk assessment. ecetoc.orgresearchgate.net For substituted benzenes, QSAR models have been developed to predict various endpoints, including chronic toxicity and tropospheric degradation. nih.govcopernicus.org These models often utilize molecular descriptors such as water solubility, partition coefficients (like the octanol-water partition coefficient, K_ow_), and electronic properties (sigma constants) to forecast a compound's fate and effects. nih.gov

In the context of this compound, QSAR models for halogenated benzenes suggest that its environmental distribution and persistence would be significantly influenced by the presence of multiple chlorine atoms. nih.gov Models like the EQC (Equilibrium Criterion) model and regional mass balance models (e.g., ChemCAN) are employed to determine the principal transport and transformation processes for such chemicals. researchgate.net These models can predict the partitioning of the compound between air, water, soil, and sediment. For instance, a numerical model, BIOMARUN, has been used to study the fate of benzene (B151609) and toluene (B28343) in coastal aquifers, highlighting the importance of factors like tidal action and hydraulic conductivity on biodegradation. njit.eduresearchgate.net While no specific QSAR model for this compound is publicly available, the principles derived from models for other chlorinated benzenes and volatile organic compounds provide a framework for estimating its environmental behavior. copernicus.orgqsardb.org

Table 1: Key Parameters in Environmental Fate Modeling of Substituted Benzenes

| Parameter | Description | Relevance to this compound |

| Octanol-Water Partition Coefficient (K_ow) | Measures the lipophilicity of a compound. | A higher K_ow_ would suggest a tendency to bioaccumulate in fatty tissues of organisms and adsorb to organic matter in soil and sediment. |

| Water Solubility | The maximum amount of a chemical that can dissolve in water. | Lower water solubility would limit its mobility in aqueous systems but could increase its concentration in sediment and biota. |

| Vapor Pressure | The pressure exerted by a vapor in thermodynamic equilibrium with its condensed phases. | A significant vapor pressure would indicate a tendency to volatilize into the atmosphere. |

| Henry's Law Constant | The ratio of a chemical's concentration in air to its concentration in water at equilibrium. | A high value would suggest rapid partitioning from water to air. |

| Degradation Half-Life | The time it takes for half of the amount of a compound to be degraded in a specific medium (e.g., water, soil, air). | Longer half-lives indicate greater persistence in the environment. |

Potential Chemical Transformation Mechanisms in Environmental Systems

The chemical structure of this compound, featuring a benzene ring substituted with three dichloromethyl groups, suggests several potential transformation pathways in the environment. These include reactions involving the aromatic ring and, more significantly, the reactive benzylic C-Cl bonds.

Phototransformation, or photolysis, is a key abiotic degradation pathway for many organic pollutants in the environment, driven by sunlight. For chloroaromatic compounds, photolysis can lead to the cleavage of carbon-halogen bonds. osti.govacs.org The process can occur through direct absorption of light by the molecule or via sensitization by other light-absorbing species present in the environment. osti.gov

Studies on the photolysis of benzyl (B1604629) chlorides indicate that irradiation can lead to the formation of benzyl radicals and, in nucleophilic solvents, solvolysis products. acs.orgresearchgate.netoup.com The reaction can proceed from excited triplet states of the molecule. osti.govacs.org The quantum yield, a measure of the efficiency of a photochemical reaction, is a critical parameter in determining phototransformation rates. wikipedia.org For many chloroaromatics, quantum yields are wavelength-dependent and can be influenced by the solvent environment. wikipedia.orgacs.org While specific quantum yields for this compound are not documented in the searched literature, research on other polychlorinated aromatics shows that the degree of chlorination can affect the rate of photolysis. osti.gov

The expected phototransformation products of this compound would likely result from the stepwise cleavage of the C-Cl bonds in the dichloromethyl groups. This could lead to the formation of a series of less chlorinated intermediates and potentially, through further reactions, to the formation of aldehydes and carboxylic acids upon hydrolysis of the chlorinated methyl groups. For example, the photolysis of benzyl chloride in the presence of oxygen can lead to the formation of benzaldehyde. The aromatic ring itself could also undergo photochemical reactions, although the benzylic positions are generally more susceptible to photolytic cleavage.

Table 2: Potential Phototransformation Intermediates and Products of this compound

| Intermediate/Product Type | Potential Formation Pathway |

| Monochloromethyl-dichloromethyl-benzene radicals | Homolytic cleavage of a C-Cl bond upon absorption of UV radiation. |

| 1,3,5-Tris(chloromethyl)benzene derivatives | Stepwise dechlorination of the dichloromethyl groups. |

| 1,3,5-Benzenetricarbaldehyde | Hydrolysis of the dichloromethyl groups following initial photolytic reactions. google.com |

| 1,3,5-Benzenetricarboxylic acid | Further oxidation of the aldehyde groups. google.com |

This table presents hypothetical products based on the known reactivity of similar compounds, as direct experimental evidence for this compound was not found in the provided search results.

Dehydrochlorination, the elimination of hydrogen chloride (HCl), is another significant abiotic transformation pathway for chlorinated hydrocarbons. In the case of this compound, the dichloromethyl groups are benzylic halides, which are known to be susceptible to hydrolysis and elimination reactions. ucalgary.calibretexts.org

The hydrolysis of benzylic halides can proceed through both S_N_1 and S_N_2 mechanisms, depending on the specific structure and the reaction conditions. ncerthelp.com In aqueous environments, the dichloromethyl groups can undergo hydrolysis to form gem-diols, which are unstable and readily lose water to form aldehydes. Therefore, a likely degradation pathway for this compound in water is the stepwise hydrolysis of its three dichloromethyl groups to ultimately form 1,3,5-benzenetricarbaldehyde. Further oxidation could then lead to the formation of 1,3,5-benzenetricarboxylic acid. A Japanese patent describes a method for the hydrolysis of aromatic chloromethyl compounds, including dichloromethyl and trichloromethyl derivatives, to produce aldehydes and carboxylic acids, respectively, using microwave irradiation to accelerate the reaction. google.com

The rate of hydrolysis is generally dependent on pH, with base-catalyzed hydrolysis often being significant. viu.canih.gov The presence of multiple chlorine atoms on the same carbon, as in the dichloromethyl group, can influence the reactivity. While specific kinetic data for the dehydrochlorination of this compound in environmental matrices are not available in the searched literature, the general principles of benzylic halide reactivity suggest that this would be a plausible and important degradation pathway in aqueous environments. ucalgary.ca

Q & A

Basic: What analytical techniques are recommended for quantifying 1,3,5-trimethylbenzene in environmental samples?

Gas chromatography (GC) coupled with mass spectrometry (MS) or flame ionization detection (FID) is widely used for accurate quantification. Proficiency testing studies highlight the importance of calibration with certified reference materials and internal standards to minimize analytical uncertainty (e.g., ±0.25% for trimethylbenzene isomers) . Environmental monitoring protocols often include standardized mixtures of C9-aromatic solvents, where 1,3,5-trimethylbenzene constitutes ~8.37% of the reference composition .

Basic: How can researchers ensure reproducibility in synthesizing trisubstituted benzene derivatives like 1,3,5-trimethylbenzene?

Methodologies include Friedel-Crafts alkylation or halogenation reactions, with strict control of stoichiometry and reaction conditions (temperature, catalyst loading). For example, brominated analogs (e.g., 1-bromo-3,5-dimethylbenzene) require precise stoichiometric ratios of brominating agents to avoid over-substitution . Reaction progress should be monitored via thin-layer chromatography (TLC) or in situ spectroscopic methods.

Advanced: How are reaction rate coefficients for HO radical interactions with 1,3,5-trimethylbenzene determined experimentally?

Absolute rate coefficients are measured using relative rate methods, where 1,3,5-trimethylbenzene serves as a reference compound. For instance, competitive reactions with m-cresol under controlled atmospheric conditions yield a ratio . These values are anchored to established rate constants (e.g., ) using pulsed laser photolysis or smog chamber systems .

Advanced: What thermodynamic models are optimal for predicting vapor-liquid equilibrium (VLE) in 1,3,5-trimethylbenzene mixtures?

The NRTL and UNIQUAC models are validated for binary systems involving 1,3,5-trimethylbenzene. For example, NRTL accurately predicts VLE data for mixtures with 1,2,4-trimethylbenzene (deviation < 2% in activity coefficients) and 2-ethyltoluene at 2 kPa . Limitations arise in polar or azeotropic systems, necessitating activity coefficient corrections or experimental validation.

Basic: What are the environmental monitoring standards for 1,3,5-trimethylbenzene in air quality assessments?

The compound is included in "C9-aromatic naphtha" reference mixtures for air quality testing. Regulatory frameworks, such as the Dutch Intervention Values, use standardized compositions to assess neurotoxic risks in indoor environments . Detection limits for GC-MS methods typically range from 0.1–1.0 ppb, with uncertainty margins <10% for total volatile organic compounds (TVOC) .

Advanced: How do structural modifications (e.g., halogenation) alter the reactivity of 1,3,5-trimethylbenzene in synthetic chemistry?

Halogenation at the methyl group (e.g., dichloromethyl or bromomethyl substitution) increases electrophilicity, enabling nucleophilic aromatic substitution. For example, 3,5-dichloro-N-methoxy-N-methylbenzamide derivatives are synthesized via amidation of dichlorinated intermediates, requiring anhydrous conditions to prevent hydrolysis . Computational tools (e.g., ACD/Labs Percepta) predict physicochemical properties (logP, pKa) to guide reaction design .

Basic: What are the key challenges in separating 1,3,5-trimethylbenzene from its isomers via distillation?

Isomers like 1,2,4-trimethylbenzene and 1,3,5-trimethylbenzene have similar boiling points, necessitating high-efficiency columns or extractive distillation. NRTL model simulations optimize separation parameters (e.g., reflux ratio, stage number) for industrial-scale purification .

Advanced: How do researchers resolve contradictions in kinetic data for 1,3,5-trimethylbenzene oxidation pathways?

Discrepancies in reported rate coefficients are addressed via interlaboratory comparisons and standardized reaction conditions (pressure, temperature, radical sources). For example, discrepancies in OH radical reaction rates are minimized using cavity ring-down spectroscopy (CRDS) for direct measurement .

Basic: What safety protocols are recommended for handling halogenated derivatives of 1,3,5-trimethylbenzene?

Material Safety Data Sheets (SDS) emphasize PPE (gloves, goggles), fume hood use, and inert-atmosphere storage for halogenated analogs (e.g., 3,5-dichloro-4-hydroxybenzoic acid). Waste disposal must comply with EPA guidelines due to neurotoxic and environmental persistence risks .

Advanced: How are deuterated analogs (e.g., benzene-d3 derivatives) of 1,3,5-trimethylbenzene synthesized for isotopic tracing studies?

Deuterium labeling involves catalytic H/D exchange or Grignard reactions with deuterated reagents (e.g., DO or CDI). For example, 2,6-dichlorotoluene-3,4,5-d3 is synthesized via deuteration of precursor chlorinated toluenes, achieving >98 atom% D purity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.